molecular formula C11H19N5O3S B2556373 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034415-53-5

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2556373
CAS RN: 2034415-53-5
M. Wt: 301.37
InChI Key: XHRJUNBXBNPANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a central triazole ring attached to a carboxamide group, a methyl group, and a piperidine ring that is further substituted with a methylsulfonyl group. The exact 3D structure would require more detailed analysis, possibly involving computational chemistry .

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to 1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and hypertension. The triazine heterocycle, similar in structural relevance, has been critical for achieving high potency and selectivity towards P450 enzymes, indicating the potential of such compounds in the modulation of sEH activity for therapeutic research (Thalji et al., 2013).

Antifungal Activity

Research into compounds featuring 1,2,3-triazole rings combined with piperidine structures has shown moderate to good antifungal activity. These compounds can differentiate between fungal species such as Aspergillus flavus and Aspergillus niger, with specific derivatives showing sensitivity towards the Cryptococcus neoformans strain. This highlights the potential use of structurally similar compounds in developing antifungal agents with specific target profiles (Darandale et al., 2013).

Analytical Method Development

Analytical methods have been developed for the determination of non-peptide oxytocin receptor antagonists in human plasma, which are structurally related to the subject compound. These methods involve liquid-liquid extraction followed by pre-column derivatization and high-performance liquid chromatography with fluorescence detection. Such methodologies could be adapted for the quantitative analysis of similar compounds in biological matrices, facilitating pharmacokinetic and bioavailability studies (Kline et al., 1999).

Synthesis and Antimicrobial Activities

The synthesis of new spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties has been reported, with some compounds exhibiting significant antimicrobial activity against several strains of microbes. This suggests the utility of such compounds in the development of new antimicrobial agents with potential applications in combating bacterial and fungal infections (Dalloul et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that it could act by interacting with biological targets that have affinity for its structural features, such as enzymes or receptors that bind piperidine or triazole derivatives .

properties

IUPAC Name

1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3S/c1-15-8-10(13-14-15)11(17)12-7-9-3-5-16(6-4-9)20(2,18)19/h8-9H,3-7H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRJUNBXBNPANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.